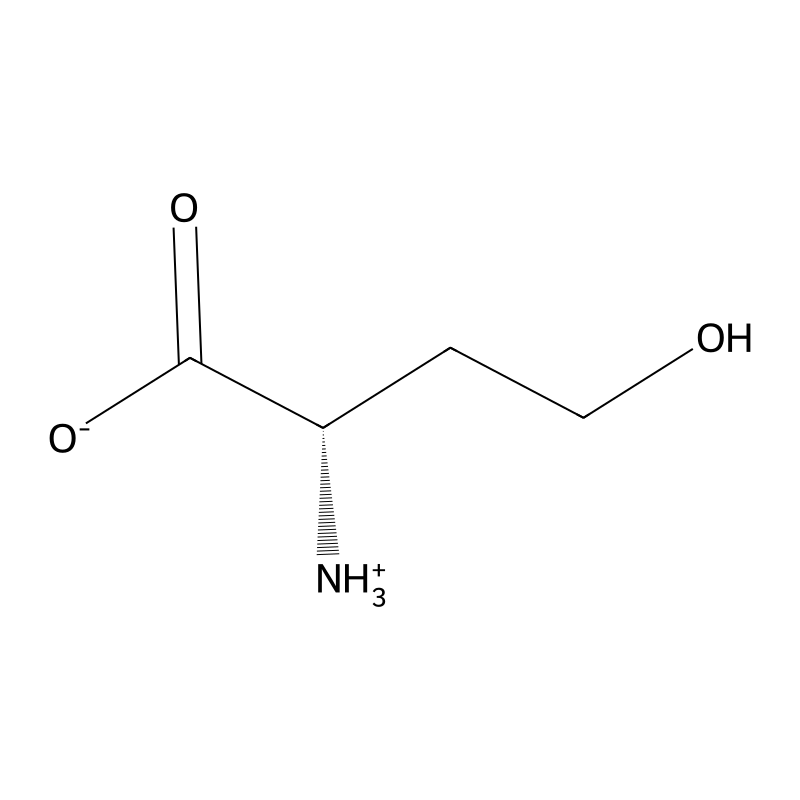

L-Homoserine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

L-Homoserine is a non-proteinogenic α-amino acid that functions as a critical metabolic intermediate in the aspartate pathway. It is the direct, stereospecific precursor for the biosynthesis of essential amino acids L-threonine, L-methionine, and L-isoleucine in bacteria, plants, and fungi. This positions L-Homoserine not as an end-product, but as a strategic chiral building block for applications in metabolic engineering, fermentation feedstock supplementation, and the synthesis of complex, stereochemically defined molecules. Its procurement is often driven by the need for a specific C4 chiral synthon that is biochemically poised for enzymatic conversion.

References

- [1] Homoserine. Wikipedia.

- [2] Chen, Z., et al. (2021). Highly efficient production of L-homoserine in Escherichia coli by engineering a redox balance route. Metabolic Engineering, 67, 321-329.

- [7] Gay, J., et al. (2013). Recombinant bacterium for l-homoserine production. US Patent WO2013134625A1.

- [10] Zhao, F., et al. (2024). Metabolic engineering strategies for L-Homoserine production in Escherichia coli. Biotechnology and Bioengineering.

- [14] Datta, P., & Gest, H. (1964). Regulation of homoserine biosynthesis by L-cysteine, a terminal metabolite of a linked pathway. Proceedings of the National Academy of Sciences, 52(4), 1004-1009.

Substituting L-Homoserine with its downstream product, L-threonine, or its shorter-chain analog, L-serine, fails in applications where it serves as a specific enzymatic substrate. L-threonine cannot act as a precursor for L-methionine biosynthesis, as the pathway requires the activation of L-homoserine's terminal hydroxyl group, a feature structurally absent in L-threonine. Similarly, enzymes like homoserine kinase and homoserine O-succinyltransferase, which initiate the conversion to threonine and methionine respectively, are highly specific for the γ-hydroxyl group and four-carbon backbone of L-homoserine. Using L-serine, with its β-hydroxyl group, results in a complete failure of these enzymatic transformations. Therefore, for processes reliant on the aspartate metabolic pathway, L-Homoserine is a non-negotiable process chemical, not a substitutable commodity.

References

Essential Precursor for High-Titer L-Threonine Production in Engineered E. coli

In metabolically engineered E. coli designed for L-threonine production, the conversion of L-homoserine to L-threonine is the critical, yield-limiting stage. The entire production pathway is engineered to maximize the flux of carbon from aspartate to L-homoserine. To achieve high-titer production, downstream conversion of L-homoserine must be precisely controlled; for instance, by deleting the thrB gene (homoserine kinase), engineers can accumulate L-homoserine, demonstrating its role as the direct and necessary intermediate. In one study, engineering the terminal enzymatic step (thrC-docA-thrB-cohA) to more efficiently process the available L-homoserine pool increased the final L-threonine titer by 31.7% compared to the parent strain, highlighting that process efficiency is dependent on the efficient conversion of this specific precursor.

| Evidence Dimension | L-Threonine Titer Increase |

| Target Compound Data | 31.7% increase in L-threonine yield when the enzymatic conversion *from* L-homoserine is optimized. |

| Comparator Or Baseline | Parent strain with non-optimized L-homoserine conversion pathway. |

| Quantified Difference | 31.7% increase |

| Conditions | Engineered E. coli strain with an artificial multi-enzyme complex for the threonine synthesis pathway. |

This demonstrates that for industrial L-threonine fermentation, L-homoserine is the indispensable, rate-limiting precursor, not an interchangeable amino acid.

Mandatory Precursor for O-Succinyl-L-homoserine (OSH) and Downstream L-Methionine Synthesis

L-Homoserine is the sole biological precursor for O-Succinyl-L-homoserine (OSH), a key platform chemical for L-methionine. In engineered E. coli, blocking the degradation of L-homoserine (e.g., via thrB deletion) and strengthening its synthesis pathway are primary strategies to accumulate OSH. A recent study achieved a titer of 121.7 g/L of OSH by systematically optimizing the precursor pathways leading to and from L-homoserine. This bioprocess is entirely dependent on the specific structure of L-homoserine for the initial enzymatic reaction catalyzed by homoserine O-succinyltransferase. Substitution with any other amino acid, including L-threonine or L-serine, would prevent OSH formation and halt the entire production chain for L-methionine.

| Evidence Dimension | Substrate Specificity for OSH Production |

| Target Compound Data | L-Homoserine is the exclusive substrate for homoserine O-succinyltransferase, enabling OSH production titers up to 121.7 g/L. |

| Comparator Or Baseline | L-Threonine, L-Serine (Implicitly zero conversion, as they are not substrates for the required enzyme). |

| Quantified Difference | Absolute requirement (100% vs. 0% conversion) |

| Conditions | Metabolically engineered Escherichia coli optimized for OSH production in a 50 L fermenter. |

For the production of OSH and its derivatives like L-methionine, L-homoserine is a non-substitutable raw material due to strict enzyme specificity.

Differential Solubility and Polymer Conformation Compared to Poly(L-Serine)

The single additional methylene group in L-homoserine's side chain fundamentally alters the properties of its corresponding homopolymer compared to poly(L-serine). Homochiral poly(L-serine) is insoluble in water due to the formation of rigid β-sheet structures. In contrast, poly(L-homoserine) is water-soluble and adopts a disordered conformation in aqueous solution. This distinction is critical for developing biocompatible and non-fouling materials. While racemized poly(D/L-serine) can be used to achieve water solubility, this sacrifices stereochemical control. Procuring L-homoserine provides a direct route to a water-soluble, non-ionic, homochiral polypeptide without requiring racemization or copolymerization.

| Evidence Dimension | Water Solubility of Homopolymer |

| Target Compound Data | Poly(L-homoserine) is water-soluble. |

| Comparator Or Baseline | Poly(L-serine) is insoluble in water. |

| Quantified Difference | Qualitative difference: Soluble vs. Insoluble |

| Conditions | Homochiral homopolypeptides in aqueous solution. |

For applications requiring water-soluble, non-ionic, and stereochemically pure polypeptides, L-homoserine is a superior monomer to L-serine, avoiding the insolubility issues or loss of chirality associated with the latter.

Feedstock for Industrial Fermentation of L-Threonine and L-Methionine

As the direct metabolic precursor, L-homoserine is the logical choice for feedstock supplementation or as a target intermediate for overexpression in strains engineered for high-yield L-threonine or L-methionine production. Its use bypasses earlier, heavily regulated enzymatic steps in the aspartate pathway, directly feeding the final stages of synthesis.

Starting Material for Water-Soluble, Homochiral Polypeptides

Where the goal is to synthesize non-ionic, water-soluble biomaterials with defined stereochemistry, L-homoserine serves as a superior monomer compared to L-serine. It allows for the creation of poly(L-homoserine), which avoids the water insolubility caused by the β-sheet formation common to poly(L-serine).

Precursor for the Synthesis of Quorum Sensing Molecules

L-homoserine is the foundational building block for synthesizing L-homoserine lactones, which are crucial signaling molecules in bacterial quorum sensing. Research into antibacterial agents that disrupt quorum sensing relies on the availability of L-homoserine and its derivatives to synthesize probes and inhibitors.

Chiral Building Block for Pharmaceutical Synthesis

The defined stereochemistry and trifunctional nature (amine, carboxyl, hydroxyl) of L-homoserine make it a valuable C4 chiral synthon. It is used as a starting material for complex, non-natural amino acids and other chiral intermediates in multi-step pharmaceutical synthesis, where preserving stereochemical integrity is paramount.

References

- [10] Zhao, F., et al. (2024). Metabolic engineering strategies for L-Homoserine production in Escherichia coli. Biotechnology and Bioengineering.

- [20] Fu, H., et al. (2016). Controlled synthesis and properties of poly(L-homoserine). ACS Macro Letters, 5(5), 599-603.

- [21] L- and D-homoserine and related C4-chiral blocks. ResearchGate.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 2 of 3 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

1927-25-9

Wikipedia

Dates

Explore Compound Types